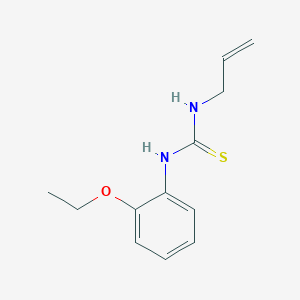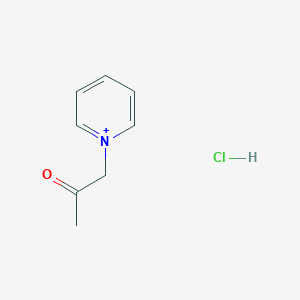
S-Benzyl 4-methylbenzenesulfonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Benzyl 4-methylbenzenesulfonothioate: is an organic compound with the molecular formula C14H14O2S2 . It is a white to almost white crystalline solid that is soluble in organic solvents such as methanol, chloroform, and ethanol . This compound is used in various organic synthesis reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: S-Benzyl 4-methylbenzenesulfonothioate can be synthesized through the reaction of sodium 4-methylbenzenesulfonothioate with benzyl halides. The reaction typically involves the following steps :
Formation of Sodium 4-methylbenzenesulfonothioate: This is achieved by reacting 4-methylbenzenesulfonyl chloride with sodium sulfide.
Reaction with Benzyl Halides: The sodium 4-methylbenzenesulfonothioate is then reacted with benzyl halides (such as benzyl chloride) to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: S-Benzyl 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include thiols and amines.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
S-Benzyl 4-methylbenzenesulfonothioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
Biology: It is used in the study of enzyme mechanisms and protein folding due to its ability to form disulfide bonds.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of S-Benzyl 4-methylbenzenesulfonothioate involves the formation and cleavage of disulfide bonds. This compound can act as a source of thiols, which can participate in various biochemical processes. The molecular targets and pathways involved include:
Protein Folding: It assists in the formation of disulfide bonds in proteins, which is crucial for their proper folding and stability.
Enzyme Mechanisms: It can act as a substrate or inhibitor in enzyme-catalyzed reactions involving thiol-disulfide exchange.
Comparaison Avec Des Composés Similaires
- S-Phenyl benzenesulfonothioate
- S-4-Bromobenzyl 4-methylbenzenesulfonothioate
- S-p-Tolyl 4-methylbenzenesulfonothioate
Comparison: S-Benzyl 4-methylbenzenesulfonothioate is unique due to its specific benzyl group, which imparts distinct reactivity and properties compared to other similar compounds. For example, S-Phenyl benzenesulfonothioate has a phenyl group instead of a benzyl group, which affects its reactivity and applications .
Propriétés
Numéro CAS |
16601-02-8 |
|---|---|
Formule moléculaire |
C14H14O2S2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
1-benzylsulfanylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C14H14O2S2/c1-12-7-9-14(10-8-12)18(15,16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Clé InChI |
AJHXMWXYVYOBQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)SCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11949644.png)


![Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate](/img/structure/B11949657.png)
![Methyl 3-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B11949660.png)



![1-{(E)-[(3-methyl-2-pyridinyl)imino]methyl}-2-naphthol](/img/structure/B11949695.png)




![4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11949757.png)
